Product packaging for N-Nitroso-N-(phosphonomethyl)glycine(Cat. No.:CAS No. 56516-72-4)

N-Nitroso-N-(phosphonomethyl)glycine

Cat. No.: B027326
CAS No.: 56516-72-4
M. Wt: 198.07 g/mol
InChI Key: BJYYBQPCMQGLLZ-UHFFFAOYSA-N
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Description

N-Nitroso-N-(phosphonomethyl)glycine (CAS 56516-72-4), also known as Nitrosoglyphosate or NNG, is a nitrosamine compound with a molecular formula of C 3 H 7 N 2 O 6 P and a molecular weight of 198.07 g/mol. This chemical is recognized primarily as a significant degradation product and synthetic impurity found in technical grade glyphosate, the widely used herbicide. In regulatory and analytical research, N-Nitrosoglyphosate is a compound of high interest due to its toxicity. Organizations such as the US EPA and the Food and Agricultural Organization (FAO) of the United Nations strictly limit its concentration to a maximum of 1 ppm in glyphosate formulations. Consequently, a key application for this reference standard is in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) with post-derivatization, for the precise detection and quantification of trace-level impurities in pesticide products. Researchers investigating environmental fate and transformation pathways study N-Nitrosoglyphosate as it can form post-application from the reaction of glyphosate with nitrates in the soil under specific conditions. The compound is provided for research purposes only and is strictly not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N2O6P B027326 N-Nitroso-N-(phosphonomethyl)glycine CAS No. 56516-72-4

Properties

IUPAC Name

2-[nitroso(phosphonomethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N2O6P/c6-3(7)1-5(4-8)2-12(9,10)11/h1-2H2,(H,6,7)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYYBQPCMQGLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(CP(=O)(O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205066
Record name N-Nitrosoglyphosate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56516-72-4
Record name N-Nitrosoglyphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056516724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosoglyphosate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSOGLYPHOSATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HME3JQ5MM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Pharmacokinetics

Glyphosate is known to be absorbed through foliage and minimally through roots, and from there translocated to growing points. It’s plausible that Nitrosoglyphosate may have similar properties.

Action Environment

The action of Nitrosoglyphosate, like that of glyphosate, can be influenced by various environmental factors. For instance, the formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels.

Biochemical Analysis

Biological Activity

N-Nitroso-N-(phosphonomethyl)glycine, commonly referred to as N-nitrosoglyphosate (NNG), is a compound derived from glyphosate, a widely used herbicide. This article explores the biological activity of NNG, focusing on its toxicological effects, mechanisms of action, and implications for health and the environment.

Chemical Structure and Synthesis

This compound is synthesized through the nitrosation of glyphosate. Glyphosate itself is characterized by a phosphonomethyl group attached to glycine, which allows it to inhibit the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSPS), crucial for aromatic amino acid biosynthesis in plants. The nitrosation process introduces a nitroso group (-NO) into the molecule, potentially altering its biological activity and toxicity.

The biological activity of NNG can be understood through its interaction with various biological systems:

  • Inhibition of EPSPS : Similar to glyphosate, NNG may inhibit EPSPS, disrupting the shikimate pathway in plants and microorganisms, leading to deficiencies in essential amino acids and ultimately cell death .
  • Clastogenicity : Studies have shown that derivatives of N-(phosphonomethyl)glycine exhibit moderate clastogenic effects, meaning they can cause chromosomal damage in cells . This raises concerns regarding their potential mutagenic properties.
  • Cytotoxicity : NNG has demonstrated cytotoxic effects against human tumor cell lines, indicating its potential use in cancer research but also highlighting its risks to human health .

Toxicological Studies

Several studies have investigated the toxicological profile of NNG:

  • Animal Studies : Research indicates that exposure to glyphosate and its derivatives can lead to various health issues in animals, including neurotoxic effects and alterations in metabolic pathways. For example, glyphosate exposure has been linked to increased oxidative stress and inflammatory responses in neuronal cells .
  • Human Cell Lines : In vitro studies using human cell lines have shown that NNG can induce apoptosis (programmed cell death) and alter gene expression related to neuronal development. Specifically, it affects the expression of genes involved in neuronal growth and maturation .

Case Studies

  • Neurotoxicity : A study on the effects of glyphosate on human neuroblastoma cells revealed that exposure led to increased production of reactive oxygen species (ROS) and lipid peroxidation. These findings suggest that NNG may contribute to neurodevelopmental disorders through oxidative stress mechanisms .
  • Clastogenic Effects : Another study highlighted the clastogenic potential of glyphosate derivatives, including NNG. The research found that these compounds could induce chromosomal aberrations in cultured mammalian cells, raising concerns about their mutagenic potential .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to its parent compound glyphosate:

Property This compound (NNG) Glyphosate
Chemical StructureNitrosated form of glyphosatePhosphonomethyl group attached to glycine
Mechanism of ActionInhibits EPSPS; clastogenic effectsInhibits EPSPS; disrupts shikimate pathway
CytotoxicityYes (against tumor cell lines)Moderate (in some studies)
ClastogenicityModerateLow to moderate
NeurotoxicityYes (increased oxidative stress)Yes (affects neuronal development)

Scientific Research Applications

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Recent advancements in analytical chemistry have enabled the development of sensitive methods for detecting glyphosate and its derivatives, including NNG. A study highlighted the use of CE-MS for quantifying glyphosate and its degradation products in various matrices such as environmental samples and food products. This method demonstrated high separation selectivity and matrix tolerance, making it suitable for complex sample analysis without the need for derivatization .

High-Performance Liquid Chromatography (HPLC)

Another approach involves HPLC with post-derivatization techniques for detecting NNG in glyphosate formulations. This method allows for sensitive detection of NNG as an impurity in technical glyphosate, emphasizing the importance of monitoring nitrosated compounds due to their potential health risks .

Environmental Toxicology

Research has focused on the toxicological effects of NNG, particularly concerning aquatic organisms. Studies using Daphnia magna have been conducted to assess the impact of glyphosate and its impurities, including NNG, on aquatic ecosystems. These studies are essential for understanding the ecological risks associated with herbicide runoff into water bodies .

Human Health Risk Assessment

The potential carcinogenicity of NNG has raised concerns among regulatory bodies. Reviews conducted by agencies like the Australian Pesticides and Veterinary Medicines Authority (APVMA) have evaluated the carcinogenic risk associated with glyphosate and its impurities, including NNG. The consensus has been that while glyphosate itself poses minimal risk, the presence of NNG as an impurity necessitates ongoing monitoring and research to fully understand its implications for human health .

Risk Assessments

Regulatory agencies are tasked with assessing the safety of herbicides like glyphosate, which inherently includes evaluating impurities such as NNG. The APVMA's comprehensive review concluded that there is no substantial evidence to classify glyphosate or its derivatives as carcinogenic; however, they continue to monitor new studies that may provide further insights into the safety profile of these compounds .

Environmental Regulations

The detection and regulation of NNG are critical in ensuring environmental safety, particularly in agricultural practices where glyphosate is extensively used. The presence of nitrosated compounds can lead to stricter regulations regarding herbicide application and monitoring in agricultural runoff .

Summary Table of Applications and Findings

Application AreaMethodology/Findings
Detection MethodsCE-MS shows high selectivity for detecting glyphosate and NNG in complex matrices .
Toxicological ImpactStudies on Daphnia magna indicate potential ecological risks from glyphosate and its impurities .
Regulatory Risk AssessmentsAPVMA concludes low carcinogenic risk from glyphosate but emphasizes monitoring for impurities like NNG .
Environmental SafetyOngoing assessments are necessary to mitigate risks associated with herbicide runoff containing NNG .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below highlights key differences in molecular structure and physicochemical properties:

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility
N-Nitroso-N-(phosphonomethyl)glycine C₃H₇N₂O₆P 198.07 Phosphonate, nitroso, carboxyl Water-soluble (derivatized)
Glyphosate C₃H₈NO₅P 169.07 Phosphonate, carboxyl Highly soluble (as salts)
Glufosinate C₅H₁₂NO₄P 181.12 Phosphinate, carboxyl Soluble (ammonium salt)

Key Observations :

  • Glyphosate is typically formulated as salts (e.g., isopropylammonium, potassium) to improve solubility and herbicidal efficacy .

Key Observations :

  • The nitroso derivative is synthesized under mild acidic conditions, enabling its use in analytical derivatization for glyphosate detection .
  • Glyphosate salts are industrially produced via neutralization, optimizing stability and field performance .

Key Observations :

  • Glyphosate’s specificity for EPSPS makes it non-toxic to animals (which lack the shikimate pathway) .

Toxicity and Environmental Impact

Compound Acute Oral LD₅₀ (Rat) Environmental Concerns
This compound Not established Suspected carcinogenicity (nitroso group)
Glyphosate 5,600 mg/kg Low acute toxicity; debated chronic effects
Glufosinate 2,000 mg/kg Moderate toxicity; impacts non-target organisms

Key Observations :

  • Nitroso compounds are often linked to genotoxicity and carcinogenicity, raising concerns about this compound .
  • Glyphosate’s environmental persistence and effects on non-target species remain contentious .

Key Observations :

  • This compound’s primary utility is in electrochemical detection due to its derivatization-enhanced sensitivity .
  • Glyphosate dominates global herbicide markets, while glufosinate is critical for managing glyphosate-resistant weeds .

Research Findings and Gaps

  • Analytical Utility: this compound enables glyphosate detection at concentrations as low as 9.6×10⁻⁵ g/L via oscillopolarography .
  • Toxicity Data: Limited studies exist on the nitroso derivative’s chronic effects, though its detection in veterinary toxin screens highlights regulatory interest .
  • Herbicidal Potential: Patent literature describes nitroso derivatives as effective herbicides, but commercial adoption remains unverified .

Preparation Methods

Reaction Mechanism and Conditions

The phosphonomethylation of glycine occurs in an aqueous-alcoholic medium, typically using methanol or ethanol as solvents. Glycine reacts with formaldehyde to form a Schiff base intermediate, which subsequently reacts with a dialkyl phosphite (e.g., dimethyl phosphite) to yield a dialkyl glyphosate ester. Hydrolysis of this ester under acidic or basic conditions produces glyphosate. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Glycine:Formaldehyde1:1 to 1:2 molar ratioHigher ratios favor glycine utilization
pH6.5–8.5Minimizes side reactions
Temperature70–80°CBalances reaction rate and decomposition

Hydrolysis and Purification

Post-condensation, alkaline hydrolysis (e.g., NaOH or KOH) cleaves the ester to glyphosate. Acidic hydrolysis (e.g., HCl) precipitates alkali metal chlorides, simplifying purification. For example, hydrochloric acid hydrolysis at 110–115°C under vacuum yields glyphosate with a melting point of 238°C.

Nitrosation of Glyphosate to Form NNG

NNG forms via nitrosation, where a nitroso group (-NO) substitutes a hydrogen atom on glyphosate’s secondary amine. This reaction typically employs nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) under acidic conditions.

Reaction Optimization

The nitrosation efficiency depends on acid strength, temperature, and nitrite concentration. A study using HPLC with post-derivatization detection identified optimal conditions for NNG formation:

ParameterOptimal ConditionEffect on NNG Yield
Acid Concentration4.5 M HClMaximizes nitrosyl ion release
Temperature95°CAccelerates reaction kinetics
NaNO₂ Concentration0.1–0.3% (w/v)Prevents over-nitrosation

Mechanistic Insights

Nitrosation proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on glyphosate’s amine group. The reaction is pH-dependent, with maximal efficiency under strongly acidic conditions (pH < 2). Competing reactions, such as nitrosamine decomposition, are mitigated by controlling incubation time (< 10 minutes).

Analytical Validation of NNG Formation

Confirming NNG synthesis requires robust analytical methods. High-performance liquid chromatography (HPLC) coupled with post-derivatization colorimetric detection is the gold standard.

HPLC Parameters

  • Column : Anionic exchange resin (15 µm particle size, quaternary ammonium functional group).

  • Mobile Phase : 0.0075 M Na₂SO₄ (pH 11.5) at 1.0 mL/min.

  • Detection : Derivatization with sulfanilamide (0.3% w/v) and N-(1-naphthyl)ethylenediamine (0.03% w/v) in 4.5 M HCl, followed by absorbance measurement at 546 nm.

Sensitivity and Specificity

The method achieves a detection limit of 0.04 mg/L (0.8 mg/kg in solid samples), sufficient for regulatory compliance (e.g., FAO guidelines). Interference from nitrite ions is minimized by sequential reagent addition.

Factors Influencing Nitrosation Efficiency

Glyphosate Purity

Technical-grade glyphosate often contains impurities (e.g., aminomethylphosphonic acid) that compete for nitrosation. Pre-purification via ion-exchange chromatography improves NNG yield.

Environmental Contaminants

Nitrate-rich environments (e.g., agricultural soils) facilitate spontaneous NNG formation from glyphosate and nitrates. This reaction is accelerated by microbial activity and low pH.

Industrial-Scale Considerations

Waste Management

Glyphosate synthesis generates alkali metal chlorides (e.g., KCl) as byproducts, which are reclaimed for fertilizer use. Nitrosation waste, containing residual nitrite, requires treatment with sulfamic acid to prevent environmental release .

Q & A

Q. What quality controls ensure reproducibility in synthesizing this compound derivatives?

  • Monitor reaction progress via ¹H-NMR and ³¹P-NMR (D₂O solvent). Validate purity using TLC (C18 column, 8:2 acetonitrile:water; Rf=0.55). For salts (e.g., potassium, isopropylamine), confirm stoichiometry via elemental analysis (C, H, N, P ±0.3%) .

Q. How can researchers mitigate matrix interference in detecting this compound residues?

  • Use solid-phase extraction (ion exchange columns) to isolate the compound from biological samples. For urine, employ isocratic elution (Obelisc N column) paired with tandem mass spectrometry (LOQ=0.1 ppb). Spike recovery tests (85–115%) validate method accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitroso-N-(phosphonomethyl)glycine
Reactant of Route 2
Reactant of Route 2
N-Nitroso-N-(phosphonomethyl)glycine

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